molecular formula C19H15ClN6O2S B2437329 N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932487-72-4

N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2437329
CAS No.: 932487-72-4
M. Wt: 426.88
InChI Key: ZPXCUJAPNBXWGG-UHFFFAOYSA-N
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Description

N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. Its intricate structure combines triazole and thiadiazole rings, attached to a benzamide moiety, indicating its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multi-step organic reactions:

  • Formation of 1,2,3-Triazole Ring:

    • Starting Materials: 2-chlorobenzyl azide and methylacetylene.

    • Reaction Conditions: Copper(I) catalysis (Click Chemistry), yielding the 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole.

  • Formation of 1,2,4-Thiadiazole Ring:

    • Starting Materials: Hydrazine derivatives and carbon disulfide.

    • Reaction Conditions: Acidic medium, forming the 1,2,4-thiadiazole moiety.

  • Coupling Reactions:

    • Coupling Step: The 1,2,4-thiadiazole intermediate is coupled with the triazole derivative.

    • Reaction Conditions: Using coupling agents like DCC (dicyclohexylcarbodiimide) in an organic solvent (e.g., DMF).

  • Final Coupling to Benzamide:

    • Starting Materials: The intermediate compound and 2-methoxybenzoyl chloride.

    • Reaction Conditions: Mild basic medium, typically triethylamine.

Industrial Production Methods

While industrial production methods are more efficient and scalable, they follow similar synthetic routes with optimization for higher yield and purity:

  • Optimized Reaction Conditions: Use of continuous flow reactors to enhance reaction rates and safety.

  • Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques ensure product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide undergoes various chemical reactions, including:

  • Oxidation: Forms oxidized derivatives in the presence of strong oxidizing agents.

  • Reduction: Reduced to respective amines and alcohols under reducing conditions.

  • Substitution: Substitution reactions occur primarily at the benzamide and triazole rings with appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Use of polar aprotic solvents (e.g., DMSO) and catalysts (e.g., palladium on carbon).

Major Products

  • Oxidation Products: Triazole and benzamide ring oxidized derivatives.

  • Reduction Products: Corresponding amines and alcohols.

  • Substitution Products: Varied products depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Catalysis: Serves as a ligand in catalytic reactions due to its unique structure.

  • Organic Synthesis: Intermediate for synthesizing other complex organic molecules.

Biology

  • Enzyme Inhibition: Functions as an inhibitor for specific enzymes, aiding biochemical studies.

  • Receptor Binding Studies: Investigated for its potential to bind to certain biological receptors.

Medicine

  • Pharmacology: Explored for its therapeutic potential in treating various diseases, including cancer and infections.

  • Drug Development: Serves as a lead compound for developing new pharmaceuticals.

Industry

  • Material Science: Used in creating specialized polymers and materials with unique properties.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, and proteins implicated in various biological processes.

  • Pathways Involved: Alters specific signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Other Compounds

N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is compared with:

  • N-{3-[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Fluoro-substituted analogue with differing reactivity.

  • N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Brominated counterpart with altered biological activity.

Highlighting Uniqueness

  • Structural Uniqueness: The chlorine substituent in the compound's structure influences its chemical behavior and biological activity uniquely compared to its analogues.

Properties

IUPAC Name

N-[3-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-9-5-4-8-13(14)20)17-21-19(29-24-17)22-18(27)12-7-3-6-10-15(12)28-2/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXCUJAPNBXWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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